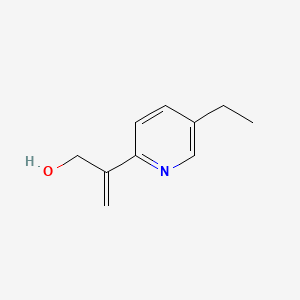
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethyl group and a prop-2-en-1-ol moiety. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol group. One common method involves the use of allyl alcohol in the presence of a base to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)prop-2-en-1-ol: Lacks the ethyl group, which may affect its reactivity and applications.
2-(5-Methylpyridin-2-yl)prop-2-en-1-ol: Contains a methyl group instead of an ethyl group, leading to differences in physical and chemical properties
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(5-ethylpyridin-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H13NO/c1-3-9-4-5-10(11-6-9)8(2)7-12/h4-6,12H,2-3,7H2,1H3 |
InChI Key |
WEJJOEAGPYWCGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



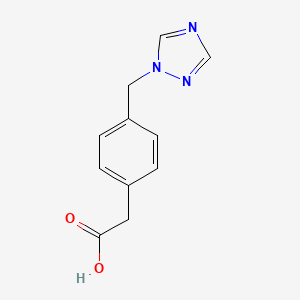
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
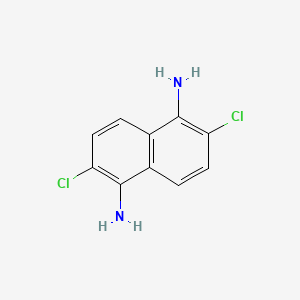

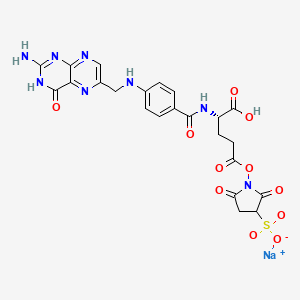
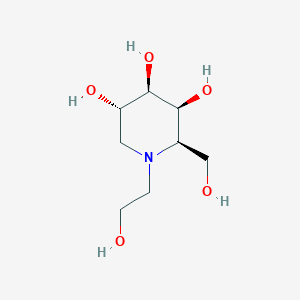
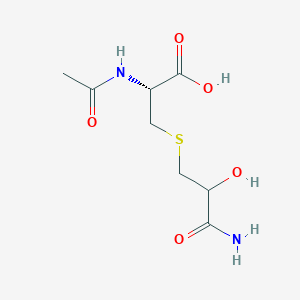

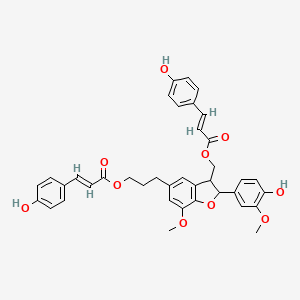
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
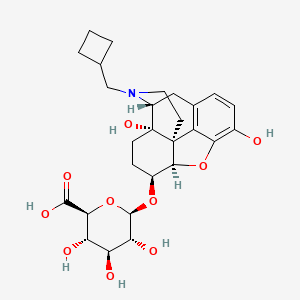
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
